ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a useful research compound. Its molecular formula is C25H21ClFN3O4S and its molecular weight is 514.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C26H24ClF3N3O4S with a molecular weight of approximately 493.55 g/mol. The structure includes a thiazole ring and aromatic rings substituted with chlorine and fluorine atoms, which are critical for its biological activity due to their influence on chemical reactivity and binding affinity to biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways relevant in various disease contexts such as cancer and viral infections. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to proteins involved in cell signaling or metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on key biological pathways associated with cancer progression and viral replication. For instance, studies have indicated that it can inhibit the activity of enzymes critical for cell proliferation and survival in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationships (SAR) that govern their biological efficacy:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-(4-fluorophenyl)-6-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Similar dioxo structure | Potential anti-cancer properties |
Ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo | Contains fluorine substitution | Antimicrobial activity |
Ethyl 2-(4-methylphenyl)-3-(4-fluorophenyl)propanoate | Aromatic substitutions | Anti-inflammatory effects |
This table highlights how the unique combination of thiazole and tricyclic structures in ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo contributes to its distinct biological activities compared to other compounds.
Case Studies
Recent research has focused on the synthesis and biological evaluation of this compound as a potential lead for drug development:
- Cancer Research : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.
- Viral Infections : Another study assessed its antiviral properties, revealing that it inhibits viral replication by targeting specific viral enzymes involved in the life cycle of the virus.
These case studies underscore the therapeutic potential of ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo as a candidate for further development in treating cancers and viral infections.
Properties
Molecular Formula |
C25H21ClFN3O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-19-20(14-28)35-23-21(19)22(31)30(18-9-7-17(27)8-10-18)24(32)29(23)13-15-3-5-16(26)6-4-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
HMUHECBQFVLDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.